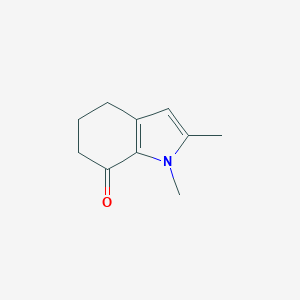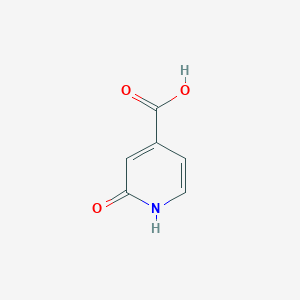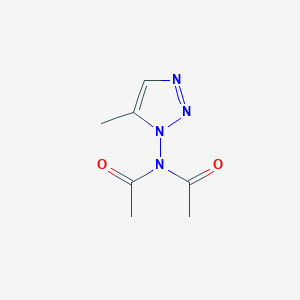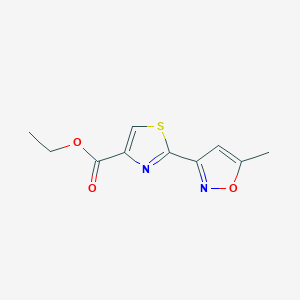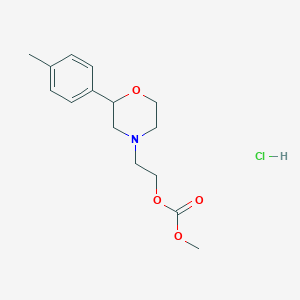
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Mecanismo De Acción
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride inhibits carbonic anhydrase by binding to the active site of the enzyme and blocking its activity. This leads to a decrease in the production of bicarbonate and protons, which in turn affects the acid-base balance in the body.
Efectos Bioquímicos Y Fisiológicos
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of tumor cells by affecting the pH balance in the tumor microenvironment. It has also been shown to decrease intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase in the eye. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations associated with the use of carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride in lab experiments. It can be toxic at high concentrations, which requires careful handling and storage. Additionally, its effects on other enzymes and physiological processes need to be carefully evaluated to avoid potential off-target effects.
Direcciones Futuras
There are several future directions for research on carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride. One area of research is the development of new carbonic anhydrase inhibitors with improved selectivity and potency. Another area of research is the evaluation of the effects of carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride on other physiological processes, such as bone resorption and renal function. Additionally, the potential use of carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride as a therapeutic agent for various diseases, such as glaucoma and cancer, needs to be further explored.
Métodos De Síntesis
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride is synthesized by reacting methyl 2-(2-chloroethoxy)-4-methylbenzoate with morpholine in the presence of a base, followed by reaction with hydrochloric acid. The resulting compound is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride is commonly used in scientific research as a potent inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. This enzyme is involved in the regulation of acid-base balance in the body and plays a crucial role in various physiological processes, such as respiration, ion transport, and bone resorption.
Propiedades
Número CAS |
185759-11-9 |
|---|---|
Nombre del producto |
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride |
Fórmula molecular |
C15H22ClNO4 |
Peso molecular |
315.79 g/mol |
Nombre IUPAC |
methyl 2-[2-(4-methylphenyl)morpholin-4-yl]ethyl carbonate;hydrochloride |
InChI |
InChI=1S/C15H21NO4.ClH/c1-12-3-5-13(6-4-12)14-11-16(7-9-19-14)8-10-20-15(17)18-2;/h3-6,14H,7-11H2,1-2H3;1H |
Clave InChI |
QXLZNLDSJRBVSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)OC.Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)OC.Cl |
Sinónimos |
Carbonic acid, methyl 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
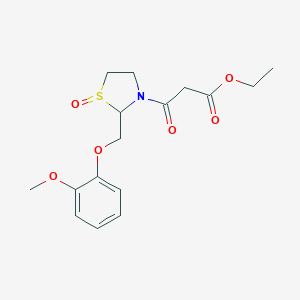
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

